5alpha-Androstan-16-one

Description

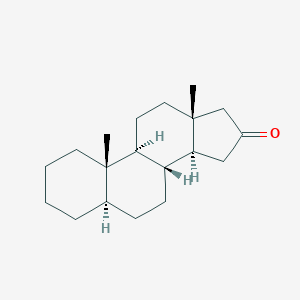

Structure

2D Structure

3D Structure

Properties

CAS No. |

1032-16-2 |

|---|---|

Molecular Formula |

C19H30O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(5R,8S,9S,10S,13R,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C19H30O/c1-18-10-8-16-15(17(18)11-14(20)12-18)7-6-13-5-3-4-9-19(13,16)2/h13,15-17H,3-12H2,1-2H3/t13-,15-,16+,17+,18-,19+/m1/s1 |

InChI Key |

UYNXNPZDSGEDON-XFMWHNAVSA-N |

SMILES |

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCCC4)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@@H]4[C@@]3(CCCC4)C |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCCC4)C |

Synonyms |

5α-Androstan-16-one |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of Heteroatom-Containing Analogs

The introduction of heteroatoms into the steroidal framework can significantly modify the biological and physicochemical properties of the parent compound. The carbonyl group at the C-16 position of 5α-androstan-16-one serves as a versatile anchor for the synthesis of various heteroatom-containing analogs, particularly those involving sulfur.

The conversion of the C-16 keto group of 5α-androstan-16-one into a cyclic ethylene (B1197577) mercaptole, also known as a 1,3-dithiolane, is a common protective strategy and a method for introducing sulfur heteroatoms into the steroid nucleus. This transformation is typically achieved through the reaction of the ketone with 1,2-ethanedithiol.

The reaction proceeds via an acid-catalyzed mechanism. A Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), or a protic acid is commonly employed to activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. The reaction involves the formation of a hemithioketal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable five-membered spiro-1,3-dithiolane ring at the C-16 position. This reaction effectively replaces the carbon-oxygen double bond with two carbon-sulfur single bonds.

While the primary compound, 5α-Androstan-16-one cyclic ethylene mercaptole, has been identified as a constituent in the extracts of certain plants like Crotalaria longipes and Secamone afzelii, its laboratory synthesis follows these established chemical principles. impactfactor.orgmdpi.com The preparation of the starting material, 5α-androstan-16-one, is well-documented from readily available 17-ketosteroids. rsc.orgrsc.org The general methodology for forming 1,3-dithiolanes is a fundamental transformation in organic synthesis and is applicable to steroidal ketones. beilstein-journals.org

Biosynthesis and Metabolic Pathways

Endogenous Production Pathways

The endogenous synthesis of 5alpha-Androstan-16-one is a multi-step process involving several enzymes and intermediate compounds.

The journey to this compound begins with the common steroid precursor, pregnenolone (B344588). wikipedia.org The biosynthesis of 16-androstenes from pregnenolone is initiated by the enzyme andien-β-synthase. nih.gov This enzymatic activity, primarily attributed to Cytochrome P450C17 (CYP17A1), converts pregnenolone into the key intermediate, androsta-5,16-dien-3β-ol. nih.govnih.govwikipedia.org This specific reaction is a crucial branching point from the conventional pathways of androgen and estrogen synthesis. researchgate.net Studies in boar and human testes have confirmed the presence of 16-ene-synthetase activity, which is necessary for the production of androsta-5,16-dien-3β-ol. nih.govnih.gov The Leydig cells of the testes have been identified as the primary source of this precursor. nih.gov

The biosynthetic cascade continues with the conversion of androsta-5,16-dien-3β-ol to androsta-4,16-dien-3-one (B1221407), a reaction catalyzed by 3β-hydroxysteroid dehydrogenase. wikipedia.org This positions androsta-4,16-dien-3-one as the direct precursor for the subsequent 5α-reduction step that forms this compound.

The definitive step in the formation of this compound is the reduction of the double bond at the C4-C5 position of its precursor, androsta-4,16-dien-3-one. This conversion is carried out by the enzyme 5α-reductase. While the human testis itself has been found to have no significant 5α-reductase activity for 16-androstenes, it is hypothesized that the conversion of androsta-4,16-dien-3-one to this compound (also known as androstenone) occurs peripherally in tissues that are rich in 5α-reductase, such as the skin and certain glands. nih.gov

Studies on pig testis microsomes have investigated the kinetics of this enzymatic reaction. Research indicates that the testicular 5α-reductase that metabolizes testosterone (B1683101) is a poor inhibitor of the reduction of androsta-4,16-dien-3-one. nih.gov This suggests the possibility of substrate-specific 5α-reductase isozymes existing in the pig testis for the separate reduction of testosterone and androsta-4,16-dien-3-one. nih.gov

| Parameter | Value | Substrate/Inhibitor |

|---|---|---|

| Km(app) | 8.0 µmol/l | Testosterone |

| Vmax(app) | 6.7 nmoles/90 min/mg protein | Testosterone |

| Ki(app) | 0.86 µmol/l | Progesterone (B1679170) (Competitive Inhibitor) |

| Ki(app) | 4.9 µmol/l | 4,16-Androstadien-3-one (Poor Inhibitor) |

The androgen "backdoor" pathway represents an alternative route for the synthesis of potent androgens like dihydrotestosterone (B1667394) (DHT), bypassing testosterone as an intermediate. wikipedia.orgwikipedia.org A key feature of this pathway is the early 5α-reduction of C21 steroid precursors, such as progesterone or 17α-hydroxyprogesterone. wikipedia.orgnih.gov

While the synthesis of this compound is not a direct component of the established backdoor pathway leading to DHT, it shares the fundamental principle of an early 5α-reduction step acting on a non-testosterone precursor. The conversion of androsta-4,16-dien-3-one to this compound by 5α-reductase mirrors the initial enzymatic action seen in the backdoor pathway. biorxiv.org The backdoor pathway highlights the importance of 5α-reductase acting on various steroid substrates to produce biologically active molecules. In this context, the formation of this compound can be seen as part of a broader network of alternative steroidogenic pathways where 5α-reduction is a pivotal event.

Enzymatic Transformations in Biological Systems

Once formed, this compound undergoes further metabolism in various biological systems, primarily aimed at its deactivation and excretion.

The liver is a primary site for steroid metabolism. In vitro studies using isolated porcine hepatocytes have demonstrated that the liver actively metabolizes 16-androstene steroids. nih.gov When this compound was used as a substrate, the principal metabolites were found to be glucuronide conjugates, which accounted for approximately 68% of all phase II metabolism. nih.gov Sulfoconjugated metabolites were also identified, indicating that hydroxysteroid sulfotransferase (HST) is another key enzyme in its hepatic metabolism. nih.gov These findings underscore the liver's significant role in conjugating 16-androstene steroids, which likely influences their circulating levels. nih.gov

Studies in humans involving the administration of labeled 16-androstene steroids, including 5alpha-16-androsten-3-one, have shown very low recovery of the administered dose in urine (28-42%), suggesting extensive metabolic processing within the body. nih.govkarger.comkarger.com

| Substrate | Metabolic Process | Key Metabolites/Enzymes |

|---|---|---|

| 5alpha-Androstenone (B13394178) | Phase I Metabolism | 3beta-Androstenol, 3alpha-Androstenol, Hydroxylated metabolite |

| 5alpha-Androstenone | Phase II Metabolism | Glucuronide conjugates (~68%), Sulfoconjugated metabolites |

| Various 16-androstenes | Sulfoconjugation | Hydroxysteroid sulfotransferase (HST) |

The enzymatic transformations of this compound result in a variety of metabolites. In vitro studies with porcine hepatocytes revealed that 5alpha-Androstenone is converted to both 3β- and 3α-androstenol through reductive processes. nih.gov Furthermore, evidence of a hydroxylated metabolite of 5alpha-androstenone was also observed in these studies. nih.gov

In human studies, the administration of 5alpha-16-androsten-3-one led to the urinary excretion of metabolites such as 3α-androstenol. nih.govkarger.comscite.ai The detection of "triol" metabolites in the urine of subjects demonstrates that hydroxylation can occur after the reduction of ring A. karger.com The formation of hydroxylated steroid intermediates is a known metabolic pathway, with various cytochrome P450 enzymes capable of hydroxylating steroids at different positions, including the 16-position. mdpi.comnih.gov For example, studies on human liver microsomes have shown the formation of 3β,17β-dihydroxy-5-androsten-16-one from dehydroepiandrosterone. oup.com

Involved Enzyme Systems (e.g., hydroxysteroid dehydrogenases, cytochrome P450s)

The metabolism of 16-androstene steroids, such as 5α-androst-16-en-3-one (androstenone), a compound closely related to this compound, is mediated by several key enzyme families. ebi.ac.uk These enzymes are primarily located in steroidogenic tissues and the liver and are responsible for the biotransformation of the steroid molecule. ebi.ac.ukopenanesthesia.org The two major classes of enzymes involved are the cytochrome P450s and the hydroxysteroid dehydrogenases (HSDs). semanticscholar.org

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes plays a crucial role in the synthesis and degradation of steroids. openanesthesia.orgresearchgate.net Specifically, the enzyme 17α-hydroxylase/17,20-lyase (P450c17) possesses a third catalytic function known as 16-ene-synthase activity. This activity allows it to convert pregnenolone into the 16-ene steroid precursor, 5,16-androstadien-3β-ol. nih.gov The efficiency of this particular reaction is significantly enhanced by the presence of cytochrome b5. nih.gov While many CYP enzymes, like CYP3A4, are known to metabolize androgens such as testosterone, their specific role in the direct metabolism of this compound is less defined. uniprot.org

Hydroxysteroid Dehydrogenases (HSDs): HSDs are critical for the interconversion of keto- and hydroxy-groups on the steroid nucleus, which alters the biological activity of the molecule. semanticscholar.org Studies involving the infusion of labeled 5α-androst-16-en-3-one in boars have identified metabolites such as 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol. nih.gov The formation of these metabolites from the parent 3-keto steroid is a clear indication of the action of 3α-HSD and 3β-HSD enzymes. nih.gov Further research using primary pig hepatocytes has confirmed that 3β-hydroxysteroid dehydrogenase (3β-HSD) is essential for converting androstenone into 5α-androst-16-en-3β-ol, a precursor step to its conjugation. plos.org The broader steroidogenic pathway also involves enzymes like 5α-reductase, which reduces the double bond in the A-ring of steroid precursors. nih.govwikipedia.org

The following table summarizes the key enzyme systems implicated in the metabolism of related 16-androstene steroids.

| Enzyme Class | Specific Enzyme(s) | Role in 16-Androstene Steroid Metabolism |

| Cytochrome P450 | P450c17 (17α-hydroxylase/17,20-lyase) | Exhibits 16-ene-synthase activity, converting pregnenolone to 5,16-androstadien-3β-ol, a key precursor. nih.gov |

| Cytochrome b5 | Enhances the 16-ene-synthase activity of P450c17. nih.gov | |

| Hydroxysteroid Dehydrogenases (HSDs) | 3α-HSD | Reduces the 3-keto group of androstenone to form 5α-androst-16-en-3α-ol. nih.gov |

| 3β-HSD | Reduces the 3-keto group of androstenone to form 5α-androst-16-en-3β-ol. nih.govplos.org | |

| Steroid Reductases | 5α-Reductase | Involved in the overall biosynthetic pathway of androstane-based steroids. nih.govwikipedia.org |

Conjugation and Deconjugation Processes

To facilitate excretion from the body, steroids undergo phase II metabolism, a process that involves conjugation to polar molecules like glucuronic acid or sulfate (B86663). nih.gov This reaction significantly increases the water solubility of the lipophilic steroid, allowing for its efficient elimination via urine or bile. frontiersin.org While sulfated steroids can sometimes act as a circulating reservoir, both sulfation and glucuronidation generally render the steroid biologically inactive. frontiersin.orgbioscientifica.com For 16-androstene steroids, very little is excreted in the free, unconjugated form. nih.gov

Glucuronidation and Sulfation Mechanisms

The conjugation of 16-androstene steroids is a critical step in their metabolic clearance. These reactions are catalyzed by specific transferase enzymes.

Glucuronidation: This process involves the attachment of a glucuronide moiety, donated by uridine (B1682114) diphosphoglucuronic acid (UDPGA), to a hydroxyl group on the steroid. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org In pig hepatocytes, 5α-androst-16-en-3-one is first metabolized to 5α-androst-16-en-3β-ol, which is then conjugated to form 5α-androst-16-en-3β-glucuronide. plos.org Similarly, 5α-androstenol, an important human pheromonal steroid, is believed to be excreted as a β-glucuronide conjugate in sweat. researchgate.net

Sulfation: This pathway involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid. nih.gov The enzymes responsible are known as sulfotransferases (SULTs). frontiersin.orgwikipedia.org Studies have shown that metabolites of 5α-androst-16-en-3-one can be excreted in urine as both glucuronide and sulfate conjugates. nih.gov However, the preference for glucuronidation versus sulfation may be tissue-specific, as some studies in liver cells did not detect the formation of sulfo-conjugated androstenone. plos.org

Enzymatic Hydrolysis of Conjugates (e.g., β-glucuronidase)

Deconjugation is the process of removing the attached glucuronide or sulfate group, thereby reverting the steroid to its free form. This hydrolysis is catalyzed by specific enzymes and is a fundamental step in many analytical procedures used to measure urinary steroids. nih.gov

Hydrolysis of Glucuronides: The cleavage of the glucuronide moiety is catalyzed by β-glucuronidase enzymes. wikipedia.orgnih.gov This process is not only used in laboratory settings but also occurs naturally. For instance, various species of skin bacteria, such as Staphylococcus warneri, possess β-glucuronidase activity and can hydrolyze the 5α-androstenol β-glucuronide found in human sweat, releasing the volatile free steroid. researchgate.net In laboratory analysis, β-glucuronidase sourced from E. coli or the snail Helix pomatia is commonly used to hydrolyze steroid glucuronides prior to quantification. nih.govdshs-koeln.de

Hydrolysis of Sulfates: The removal of a sulfate group is catalyzed by the enzyme steroid sulfatase (STS). bioscientifica.comwikipedia.org This enzyme is ubiquitously expressed and can act on various sulfated steroids, regenerating the biologically active form within the cell. bioscientifica.com Enzyme preparations from Helix pomatia contain both sulfatase and glucuronidase activity, making them useful for hydrolyzing both types of conjugates, though the sulfatase activity can be specific to the structure of the steroid. nih.gov

The following table provides an overview of the conjugation and deconjugation processes.

| Process | Key Enzyme(s) | Function |

| Conjugation | UDP-Glucuronosyltransferases (UGTs) | Catalyze the attachment of glucuronic acid to the steroid, increasing water solubility for excretion. frontiersin.orgwikipedia.org |

| Sulfotransferases (SULTs) | Catalyze the attachment of a sulfate group to the steroid. frontiersin.orgwikipedia.org | |

| Deconjugation | β-Glucuronidase | Hydrolyzes the glucuronide conjugate, releasing the free steroid. researchgate.netnih.gov |

| Steroid Sulfatase (STS) | Hydrolyzes the sulfate conjugate, releasing the free steroid. bioscientifica.com |

Chromatographic Separations

Chromatography is the cornerstone of steroid analysis, providing the necessary separation of target analytes from interfering substances and other related steroid isomers. nih.gov The choice between gas and liquid chromatography depends on the specific requirements of the analysis, including the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) Techniques

Gas chromatography is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds like steroids. In GC, the sample is vaporized and transported through a chromatographic column by an inert gas (the mobile phase). scispace.com Separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase within the column.

Due to the relatively high molecular weight of steroids, high temperatures, often exceeding 200°C, are required for their separation by GC. nih.gov Capillary columns are typically employed, offering high resolution and efficiency. nih.gov For compounds like 5-alpha-androstan-16-one, which contains a ketone group, derivatization is not always necessary, though hydroxylated metabolites may require conversion to more volatile ethers (e.g., trimethylsilyl or tert-butyldimethylsilyl ethers) to improve chromatographic performance. nih.gov

Liquid Chromatography (LC) Techniques

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), has become a dominant technique in steroid analysis. nih.gov LC is advantageous for compounds that are non-volatile or thermally labile. It separates analytes based on their distribution between a liquid mobile phase and a solid stationary phase. nih.gov

Reversed-phase (RP) chromatography is the most common mode used for steroid separations, including androstane (B1237026) derivatives. nih.gov In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of a wide range of steroids in a single run. nih.govnih.gov The use of columns with particle sizes smaller than 2 µm (in UHPLC) enhances chromatographic efficiency and sensitivity. nih.gov

Advanced Chromatographic Resolution of Regioisomers

The separation of steroid isomers, including regioisomers (compounds with the same functional groups at different positions), is a significant analytical challenge because they often exhibit very similar physicochemical properties. thermofisher.com Mass spectrometry alone cannot typically differentiate between isomers, making chromatographic separation essential for accurate quantification. thermofisher.com

Advanced chromatographic strategies are employed to resolve these closely related species. This includes the use of specialized column chemistries that offer unique selectivity. For instance, biphenyl and carbazole-based stationary phases have demonstrated enhanced separation for aromatic and moderately polar analytes, including steroid isomers, compared to standard C18 phases. thermofisher.comresearchgate.net The choice of mobile phase solvent (e.g., methanol versus acetonitrile) can also alter selectivity and improve the resolution of structurally similar compounds. thermofisher.com Techniques like comprehensive two-dimensional gas chromatography (GC×GC) provide a vastly increased peak capacity, enabling the separation of complex isomeric mixtures that are unresolvable by conventional one-dimensional GC. fmach.it Similarly, the coupling of liquid chromatography with ion mobility spectrometry (IMS) can increase the resolution of steroid isomers beyond what is achievable with LC alone. nih.gov

Mass Spectrometric Techniques

Mass spectrometry (MS) is the preferred detection method for steroid analysis due to its exceptional sensitivity and selectivity. nih.gov When coupled with a chromatographic separation technique, it provides a powerful tool for the unambiguous identification and precise quantification of analytes like 5-alpha-androstan-16-one. austinpublishinggroup.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It has been successfully used for the identification and quantification of 5-alpha-androstenone and related C19 steroids in various biological samples, including human semen and testis tissue. nih.govnih.gov

In a typical GC-MS analysis, as compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). For quantitative analysis, selected ion monitoring (SIM) is often used. nih.govnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly enhances sensitivity and selectivity by reducing chemical noise. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for variations in sample preparation and instrument response. acs.org

Table 1: Examples of GC-MS Applications for Androstenone Analysis This is an interactive table. You can sort and filter the data.

| Analyte | Matrix | Key Findings | Reference |

|---|---|---|---|

| 5-alpha-Androst-16-en-3-one | Human Testis Homogenate | Identified as a metabolite of androstadienol; quantified using GC-MS with SIM. | nih.gov |

| 5-alpha-Androst-16-en-3-one | Human Semen | Identified and quantified at concentrations of 0.7-0.9 ng/ml using capillary GC-MS with SIM. | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is now considered a gold standard for steroid profiling in clinical and research laboratories. clinlabint.comchromsystems.com It offers an alternative to GC-MS, particularly for multi-steroid panels, and avoids the need for derivatization. clinlabint.com This technique couples liquid chromatography with a tandem mass spectrometer (e.g., a triple quadrupole), which allows for highly selective detection through multiple reaction monitoring (MRM). clinlabint.com

In an LC-MS/MS workflow, analytes are ionized after eluting from the LC column, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). clinlabint.com For neutral steroids like androstane derivatives, APCI can offer better ionization efficiency. researchgate.net In the MRM process, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity. nih.govclinlabint.com The development of multiplexed LC-MS/MS assays allows for the simultaneous quantification of numerous steroids from a small sample volume. clinlabint.comnih.gov

Table 2: Key Parameters in LC-MS/MS Steroid Analysis This is an interactive table. You can sort and filter the data.

| Parameter | Description | Importance | Common Approaches |

|---|---|---|---|

| Sample Preparation | Extraction of steroids from the biological matrix (e.g., plasma, serum). | Removes interferences like phospholipids and proteins. | Protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE). nih.govclinlabint.com |

| Chromatography | Separation of target analytes from isomers and other matrix components. | Essential for accurate quantification of isomeric compounds. | Reversed-phase UHPLC with C18 or Biphenyl columns; gradient elution. nih.govthermofisher.com |

| Ionization | Creation of charged ions from neutral steroid molecules for MS detection. | Crucial for sensitivity. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). clinlabint.comresearchgate.net |

| Detection Mode | Highly selective detection of the target analyte. | Provides high specificity and sensitivity. | Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer. clinlabint.com |

An in-depth examination of the analytical methodologies for the detection and quantification of the chemical compound this compound is presented in this article. The content herein focuses exclusively on the specified analytical techniques and validation parameters.

Molecular Interactions and Biological Activities

Receptor Binding and Ligand-Receptor Dynamics

The interaction of 5alpha-Androstan-16-one and related 16-androstene steroids with specific receptors is a critical aspect of their biological function, particularly in the context of olfaction.

Studies have demonstrated the presence of specific receptors for 16-androstene pheromones, such as 5alpha-androst-16-en-3-one (B145609) and 5alpha-androst-16-en-3alpha-ol, within the olfactory mucosa of sows. nih.gov These steroids are known as "boar taint" pheromones and play a significant role in signaling sexual receptivity. nih.gov Olfactory receptors (ORs) are G protein-coupled receptors (GPCRs) located in the cell membranes of olfactory receptor neurons. nih.govresearchgate.net The binding of an odorant molecule, like a 16-androstene, to an OR initiates a neuronal response that leads to the perception of smell. nih.gov The interaction is not typically limited to a single receptor; rather, a single odorant molecule can bind to several different ORs with varying affinities, creating a combinatorial code that the brain interprets as a specific scent. researchgate.net

Quantitative binding studies have been conducted on related 16-androstenes to determine their affinity for olfactory receptors. For 5alpha-androst-16-en-3-one, analysis of its binding to sow olfactory tissue homogenate revealed a high affinity constant (Ka) and a specific molar concentration of binding sites (n[M]). nih.gov Similar investigations with 5alpha-androst-16-en-3alpha-ol yielded almost identical values, suggesting that both of these pheromones bind to the same receptor with equally high affinity. nih.gov The affinity constant, Ka, represents the equilibrium constant for the binding of the ligand to the receptor, with a higher Ka indicating a stronger binding affinity. sigmaaldrich.com

Interactive Data Table: Binding Characteristics of 16-Androstenes to Sow Olfactory Receptors

| Compound | Affinity Constant (Ka) (M⁻¹) | Binding Capacity (n[M]) (pmol/mg protein) |

| 5alpha-androst-16-en-3-one | ~ 8.3 x 10⁸ | ~ 3.3 |

| 5alpha-androst-16-en-3alpha-ol | ~ 8.4 x 10⁸ | ~ 3.7 |

The structural features of the steroid molecule are paramount for specific recognition by its receptor. Preliminary investigations into the specificity of the sow olfactory receptor highlighted this principle. nih.gov A structurally similar but odorless steroid, 17beta-hydroxy-5alpha-androstan-3-one, which differs primarily in the D-ring from the pheromonal 16-androstenes, showed only low-affinity, non-specific binding. nih.gov This indicates that the sow's olfactory receptors are highly sensitive and specific to the particular structure of the 16-androstene compounds. nih.gov

Further studies on other androstane (B1237026) derivatives reinforce the importance of specific structural configurations. For instance, the introduction of a 16-methyl substituent into the 5alpha-androstane structure has been shown to significantly decrease the binding affinity to the androgen receptor. nih.gov In these cases, 16alpha-methyl derivatives consistently bound more weakly than their 16beta-methyl isomers, demonstrating that even small stereochemical changes at this position can have a substantial impact on ligand-receptor dynamics. nih.gov

Enzyme Activity Modulation

While direct studies on this compound are limited, the methodologies of in silico and in vitro analysis provide a clear pathway for assessing its potential to modulate enzyme activity, as demonstrated with related compounds.

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, such as an enzyme. cabidigitallibrary.orgrsc.org This method is instrumental in the early stages of drug discovery for screening potential enzyme inhibitors. cabidigitallibrary.orgrsc.org For example, in the search for α-glucosidase inhibitors to manage type 2 diabetes, docking studies are used to evaluate how well a compound fits into the enzyme's active site and to calculate its binding free energy, which is an indicator of binding strength. cabidigitallibrary.orgbiointerfaceresearch.com

The process involves obtaining the three-dimensional structures of the target enzyme (e.g., human α-glucosidase) from a protein data bank and the structure of the ligand (e.g., an androstanone derivative). cabidigitallibrary.orgrsc.org Docking software then calculates the most likely binding poses and scores them based on energy minimization. rsc.org Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and key amino acid residues in the enzyme's active site are critical for effective binding and inhibition. biointerfaceresearch.com While specific docking studies for this compound with α-glucosidase are not prominently documented, this predictive analysis approach is widely applied to other steroidal derivatives to assess their potential as inhibitors of enzymes like 5α-reductase. medcraveonline.comeurekaselect.com

In vitro enzymatic inhibition assays are laboratory-based experiments designed to measure the ability of a compound to reduce the activity of a specific enzyme. These assays are crucial for validating the predictions made by in silico studies. nih.gov A standard procedure involves incubating the target enzyme with its substrate in the presence of varying concentrations of the potential inhibitor. nih.govresearchgate.net The rate of the enzymatic reaction is measured, often by spectrophotometrically detecting the formation of a product. nih.gov

The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. rsc.org For example, studies on a synthetic analogue, 16alpha-fluoro-5-androsten-17-one, demonstrated its ability to inhibit the activity of carcinogen-activating enzymes like cytochrome P450 (CYP) 1A1 and 1B1 in cell-based assays. nih.gov Similarly, various steroidal and non-steroidal compounds are routinely tested for their inhibitory effects on 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.orgwikipedia.org These assays provide quantitative data on the potency and mechanism of inhibition (e.g., competitive, non-competitive), which is essential for understanding the compound's biological effects. khanacademy.org

Structural Elucidation and Advanced Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 5alpha-Androstan-16-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In the saturated steroid nucleus of this compound, most methylene (-CH₂) and methine (-CH) protons appear in the upfield region of the spectrum, typically between 0.7 and 2.5 ppm.

Key diagnostic signals include the two angular methyl groups, C-18 and C-19. The C-19 methyl protons typically resonate at a lower chemical shift (around 0.8 ppm) compared to the C-18 methyl protons (around 1.0 ppm). The presence of the ketone group at the C-16 position causes a significant downfield shift for the adjacent protons. The protons on C-15 and C-17 are deshielded by the electron-withdrawing effect of the carbonyl group, causing their signals to appear further downfield than other methylene protons on the steroid backbone. For instance, in a related compound, 3α,17-dihydroxy-5α-androstan-16-one 3-benzoate 17-acetate, the C-17 proton is shifted downfield due to the proximity of the C-16 ketone nih.gov.

Table 1: Representative ¹H NMR Chemical Shifts for the this compound Skeleton

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C-19 Methyl (CH₃) | ~0.8 | Singlet (s) |

| C-18 Methyl (CH₃) | ~1.0 | Singlet (s) |

| C-15 Protons (CH₂) | ~2.0 - 2.5 | Multiplet (m) |

| C-17 Protons (CH₂) | ~2.2 - 2.7 | Multiplet (m) |

| Other Steroid Protons | 0.7 - 2.0 | Multiplets (m) |

Note: These are representative values based on the analysis of related androstane (B1237026) structures. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.

The most diagnostic signal in the ¹³C NMR spectrum of this compound is the carbonyl carbon (C-16), which is expected to resonate significantly downfield, typically in the range of 205-220 ppm, a characteristic region for ketones. acs.org Research on various keto steroids has been crucial for the correct assignment of carbon signals, rectifying earlier misinterpretations for carbons such as C-12 and C-16. acs.org The angular methyl carbons, C-18 and C-19, appear at the upfield end of the spectrum. The remaining sp³ hybridized carbons of the steroid framework resonate between approximately 10 and 60 ppm. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-16 (C=O) | ~215 |

| C-13 | ~45 |

| C-10 | ~35 |

| C-18 (CH₃) | ~14 |

| C-19 (CH₃) | ~12 |

| Other Steroid Carbons (CH, CH₂) | 10 - 60 |

Note: These are representative values based on the analysis of related 16-keto androstane structures. nih.govacs.org Actual values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between neighboring protons throughout the four-ring system, allowing for the tracing of the proton network within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly crucial for identifying quaternary carbons (those with no attached protons), such as C-10 and C-13 in the androstane skeleton. Correlations from the C-18 and C-19 methyl protons to adjacent carbons would firmly establish the structure around these key junctions.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the FT-IR spectrum is characterized by two main regions of interest.

C-H Stretching Region: The molecule is rich in sp³ hybridized C-H bonds within its alkane framework. These bonds give rise to strong, sharp absorption bands in the region of 2850-3000 cm⁻¹.

Carbonyl (C=O) Stretching Region: The most diagnostic peak in the IR spectrum is the strong, sharp absorption band corresponding to the stretching vibration of the ketone (C=O) group at C-16. For a saturated, five-membered ring ketone like that in this compound, this peak is typically observed around 1740-1750 cm⁻¹. This is slightly higher than the typical ~1715 cm⁻¹ for a six-membered or acyclic ketone due to the increased ring strain.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 3000 | Strong, Sharp |

| C=O Stretch | Ketone (saturated, 5-membered ring) | ~1745 | Strong, Sharp |

| C-H Bend/Scissor | CH₂ | ~1450 | Medium |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (molecular formula C₁₉H₃₀O), the calculated molecular weight is approximately 274.4 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 274.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 274 | Molecular Ion (M⁺) |

| Various smaller m/z values | Fragment ions resulting from the cleavage of the steroid ring system |

Metabolomic Profiling and Biomarker Discovery

Untargeted and Targeted Metabolomics Approaches in Biological Matrices

The investigation of 5alpha-Androstan-16-one in various biological samples, such as plasma, serum, urine, and tissues, relies on two primary metabolomics strategies: untargeted and targeted approaches.

Untargeted Metabolomics: This discovery-driven approach aims to capture a broad snapshot of all measurable metabolites in a biological sample without a preconceived bias. It is particularly useful for generating new hypotheses and identifying potential biomarker candidates that were not previously known. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a commonly employed platform for untargeted metabolomics. This technique allows for the detection and relative quantification of a wide array of compounds, including steroids like this compound and its metabolites. The resulting complex datasets are then analyzed using sophisticated bioinformatics and statistical tools to identify metabolites that are significantly altered between different experimental groups or physiological states.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise measurement of a predefined set of known metabolites. This approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. Targeted assays are often developed to validate the findings from untargeted studies or to quantify specific biomarkers of interest. For this compound, a targeted assay would involve the use of stable isotope-labeled internal standards and optimized mass spectrometry parameters to achieve accurate and reproducible quantification in complex biological matrices.

| Metabolomics Approach | Description | Application to this compound |

| Untargeted | Global, unbiased analysis of all detectable metabolites. | Initial screening for novel biomarkers related to this compound pathways. |

| Targeted | Quantitative analysis of a specific, predefined set of metabolites. | Validation of potential biomarkers and accurate quantification of this compound and its key metabolites. |

Identification of Circulating and Tissue-Specific Steroidal Metabolites

The identification and quantification of this compound and its related metabolites in circulation (plasma and serum) and within specific tissues are crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for this purpose.

Studies on the metabolism of structurally similar C19 steroids, such as 5alpha-androst-16-en-3-one (B145609), have provided insights into the potential metabolic pathways that this compound may undergo. Research has shown that related 16-androstene steroids are metabolized in humans, with metabolites being excreted in urine nih.gov. The metabolism of 5alpha-androst-16-en-3-one has been studied in boars, where it is rapidly cleared from plasma and stored in fatty tissue, with metabolites also appearing in urine nih.govscispace.com.

While specific data on the circulating and tissue-specific levels of this compound are limited, studies on related compounds suggest that its presence and concentration could vary significantly between different biological compartments. For instance, specific binding of 5alpha-androst-16-en-3-one has been demonstrated in the cytosolic fractions of human testis, indicating tissue-specific interactions nih.gov. Furthermore, this related pheromone has been identified in human sweat and urine caymanchem.com.

Association with Physiological States and Biological Processes

The association of this compound with specific physiological states and biological processes is an area of active investigation. Given its structural similarity to other androstane (B1237026) steroids, it is hypothesized to play a role in various endocrine and metabolic pathways.

Research on the related compound, 5alpha-androst-16-en-3-one, has established its function as a mammalian pheromone, influencing social and sexual behaviors in animals such as pigs caymanchem.comwikipedia.org. This compound is found in boar saliva and has been used to facilitate mating caymanchem.com. In humans, this steroid is also present and has been studied for its potential pheromonal effects caymanchem.com.

While direct evidence linking this compound to specific diseases is not yet established, the broader family of androstane steroids is implicated in various physiological and pathological conditions, including those related to androgen signaling. For example, inhibitors of the 5alpha-reductase enzyme, which is involved in the metabolism of androgens, have been investigated for their potential role in prostate cancer prevention and treatment nih.govgrandroundsinurology.comnih.govmdpi.com. The study of steroidal metabolites is crucial for understanding the hormonal milieu that may contribute to the development and progression of such diseases ox.ac.uk.

Further metabolomic studies are required to elucidate the specific biological roles of this compound and to determine its potential as a biomarker for various physiological and disease states.

Occurrence and Distribution in Biological Systems

Natural Occurrence and Isolation

5alpha-Androstan-16-one, also known as androstenone, was the first mammalian pheromone to be identified. wikipedia.org Its natural occurrence is not limited to mammals; it has also been detected in certain plants.

Notably, this compound is found in:

Boar's Saliva: It is present in high concentrations in the saliva of male pigs. wikipedia.org

Celery: The compound has been identified within the cytoplasm of celery. wikipedia.org

Truffles: This fungus is another known botanical source of this compound. wikipedia.org

While the provided outline mentions Andrographis echioides, extensive research of publicly available scientific literature did not yield specific evidence of this compound isolation from this particular plant. The biosynthesis of this compound involves the action of the enzyme 5α-reductase on androstadienone. wikipedia.org

Distribution in Biological Fluids

In humans, this compound has been detected in a variety of biological fluids. The concentration of this steroid can vary significantly between individuals and depending on the specific fluid.

Human Urine: While metabolites of androgens are well-documented in human urine, specific concentration ranges for unmetabolized this compound are not consistently reported in the available literature. The measurement of related compounds like 5α-androstane-3α,17β-diol (a metabolite) has been established. nih.gov

Blood Plasma: Studies have investigated the binding of this compound in human serum and plasma, confirming its presence. However, precise concentration ranges in the general human population are not well-defined in the reviewed literature. In contrast, studies in sows have shown plasma concentrations ranging from approximately 500 pg/ml to 2.2 ng/ml during the estrous cycle. nih.gov For comparative purposes, one study on boars indicated that peripheral plasma levels above approximately 15 ng/ml were associated with significant accumulation in adipose tissue. nih.gov

Saliva: The presence of this compound in human saliva has been confirmed by radioimmunoassay. Research has indicated detectable levels in both men and women, although concentrations are generally low.

Axillary Sweat: this compound is a known component of human axillary (underarm) sweat and is considered a putative human pheromone. nih.gov

Semen: Analysis of human semen has identified the presence of 16-androstenes, including 5alpha-androst-16-en-3-one (B145609).

Breast Milk: A comprehensive analysis of steroid metabolites in human breast milk across different lactation stages (colostrum, transitional, and mature milk) has been conducted. rsc.orgnih.gov While many conjugated steroids were identified, the presence and specific concentrations of this compound were not explicitly detailed in the reviewed studies. rsc.orgnih.gov

| Biological Fluid | Reported Concentration Range | Subject Group | Notes |

|---|---|---|---|

| Saliva | 0.8-1.8 nmoles/l | Men (6 out of 9 studied) | Lower limit of detection was 0.725 nmoles/l. |

| Saliva | 0.83 nmoles/l | Woman (1 out of 4 studied) | Detectable in one subject. |

| Semen | Data not available | Men | Presence confirmed, but specific concentration of this compound was not quantified in the provided search results. |

| Axillary Sweat | Data not available | Men and Women | Presence confirmed as a component of axillary odor. |

| Blood Plasma | Data not available | Humans | Presence confirmed through binding studies, but quantitative data is limited in humans. |

| Urine | Data not available | Humans | Metabolites are present, but specific data for the parent compound is not readily available. |

| Breast Milk | Data not available | Women | Studies on steroid profiles in breast milk did not specifically report on this compound. |

Tissue-Specific Localization

The synthesis and localization of this compound and its precursors are concentrated in specific tissues, reflecting its roles in reproductive and endocrine functions.

Testes: The testes are a primary site of androgen biosynthesis. In boars, the synthesis of this compound from progesterone (B1679170) by testis homogenate has been demonstrated. Studies have also investigated the relationship between testicular formation of 16-androstenes and their levels in fat. nih.gov

Ovaries: The ovaries are also involved in steroidogenesis. Studies have shown the presence of 5α-reductase activity in polycystic ovaries, which is the enzyme responsible for the conversion of androstadienone to this compound. nih.gov Furthermore, research in rats has shown changes in the ovarian content of the related compound 5α-androstane-3α,17β-diol during the reproductive cycle. nih.gov

Nasal Mucosa: As a compound with olfactory properties, this compound interacts with receptors in the nasal epithelium. This interaction is a key aspect of its putative role as a pheromone. nih.gov

Liver: The liver is the principal organ for steroid metabolism. It is involved in the biotransformation of androgens and other steroids into more water-soluble compounds for excretion. While direct storage of this compound in the liver is not a primary characteristic, its metabolic fate is largely determined by hepatic enzymes.

Adipose Tissues: Adipose tissue is a known site for the accumulation of this compound, particularly in boars where high concentrations can lead to "boar taint" in meat. nih.gov The presence and metabolism of androgens in human adipose tissue have also been established, suggesting a role for this tissue in androgen homeostasis. zen-bio.com

Central Nervous System: While direct evidence for the localization of this compound in the human central nervous system is limited, its metabolite, androstenol, is known to be a neurosteroid that can modulate GABA-A receptors. The ability of such steroids to cross the blood-brain barrier suggests a potential for central effects.

| Tissue | Evidence of Presence/Activity | Function/Role |

|---|---|---|

| Testes | Primary site of biosynthesis. | Production of androgens and 16-androstenes. |

| Adrenal Glands | Production of precursor androgens. | Contributes to the pool of steroids for further conversion. |

| Ovaries | Presence of 5α-reductase activity. | Potential site for the synthesis of 5α-reduced androgens. |

| Nasal Mucosa | Binding to olfactory receptors. | Mediation of olfactory responses. |

| Liver | Primary site of metabolism. | Metabolic clearance of steroids. |

| Adipose Tissues | Accumulation of the compound. | Storage and potential site of local androgen metabolism. |

| Central Nervous System | Indirect evidence through metabolites (androstenol). | Potential for neurosteroidal effects. |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to produce 5alpha-Androstan-16-one, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves the oxidation of 5alpha-androstan-17β-ol precursors using Jones reagent or pyridinium chlorochromate. Purity optimization requires iterative recrystallization (e.g., using methanol/water mixtures) and chromatographic purification (silica gel or HPLC). Ensure thorough characterization via melting point, NMR (¹H/¹³C), and GC-MS to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution NMR (600 MHz or higher) is critical for resolving stereochemical assignments, particularly for the 16-keto group. Pair with FT-IR to confirm carbonyl stretching (~1700–1750 cm⁻¹) and LC-MS for molecular weight validation. Cross-validate results against published spectra in peer-reviewed databases to ensure accuracy .

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based solubilization. Pre-test solvent biocompatibility with control assays to avoid cytotoxicity. For kinetic studies, employ sonication or elevated temperatures (37°C) to enhance dissolution, followed by dynamic light scattering to confirm homogeneity .

Advanced Research Questions

Q. What experimental strategies resolve stereochemical inconsistencies in this compound derivatives during synthesis?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® AD-H column) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) to isolate enantiomers. Use NOESY NMR or X-ray crystallography to confirm spatial configurations. For dynamic systems, monitor equilibration via variable-temperature NMR .

Q. How should researchers design experiments to reconcile conflicting data on the enzyme-inhibitory activity of this compound?

- Methodological Answer : Standardize assay conditions (pH, temperature, cofactors) across labs and use isogenic cell lines to minimize variability. Perform dose-response curves with triplicate technical replicates and include positive controls (e.g., known inhibitors). Apply meta-analysis to pooled datasets, accounting for batch effects via mixed-effects models .

Q. What in vivo study design considerations ensure reproducibility of this compound pharmacokinetic data?

- Methodological Answer : Use genetically homogeneous animal models and control environmental variables (diet, circadian rhythm). Employ stable isotope-labeled internal standards in LC-MS/MS quantification to correct for matrix effects. Pre-register protocols (e.g., on Open Science Framework) to mitigate publication bias .

Q. How can researchers address discrepancies in receptor-binding affinity measurements for this compound analogs?

- Methodological Answer : Validate binding assays with radiolabeled ligands (e.g., ³H-testosterone) and include cold competition controls. Use surface plasmon resonance (SPR) for real-time kinetics to distinguish nonspecific binding. Cross-reference results with molecular docking simulations to identify steric or electronic mismatches .

Data Management & Reporting

Q. What practices enhance the reliability of this compound research data?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw NMR/LC-MS data in repositories like Zenodo. Use electronic lab notebooks for timestamped, version-controlled records. Include negative results in supplementary materials to reduce reporting bias .

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.